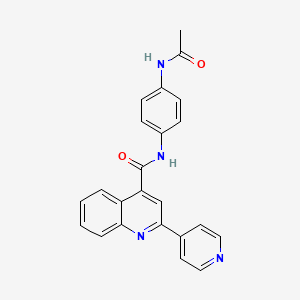

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(4-Acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the quinoline C2 position and a 4-acetamidophenyl group attached to the carboxamide nitrogen. Quinoline-4-carboxamides are a versatile class of compounds with demonstrated applications in medicinal chemistry, particularly as antimicrobial agents, enzyme inhibitors, and radiopharmaceuticals .

Properties

Molecular Formula |

C23H18N4O2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18N4O2/c1-15(28)25-17-6-8-18(9-7-17)26-23(29)20-14-22(16-10-12-24-13-11-16)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29) |

InChI Key |

RBBXTOXYYOMPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction Protocol

The Pfitzinger reaction involves condensing isatin derivatives with ketones under basic conditions. For example, 2-(pyridin-4-yl)quinoline-4-carboxylic acid is synthesized by reacting isatin with 4-acetylpyridine in refluxing ethanol-water (5:1) containing potassium hydroxide (15% w/v). Microwave-assisted Pfitzinger reactions reduce reaction times from 12 hours to 45 minutes, achieving yields of 85–90%. Key spectral data for the product includes:

Friedländer Quinoline Synthesis

Alternatively, the Friedländer method employs β-diketones and amino aldehydes. A solvent-free approach using polyphosphoric acid (PPA) at 90°C for 1 hour yields 2-arylquinoline-4-carboxylic acids with 78–92% efficiency. This method avoids side products like decarboxylated derivatives, which are common in traditional reflux conditions.

Conversion to 2-(Pyridin-4-yl)Quinoline-4-Carbonyl Chloride

The carboxylic acid is converted to its reactive acyl chloride intermediate using chlorinating agents.

Thionyl Chloride (SOCl₂) Method

Heating the carboxylic acid (1 mmol) with excess SOCl₂ (5 mmol) in anhydrous toluene at 70°C for 3 hours produces the carbonyl chloride in 90–95% yield. The reaction is monitored by the cessation of HCl gas evolution. Key characteristics include:

-

IR : 1775 cm⁻¹ (C=O stretch of acyl chloride).

-

¹³C NMR : δ 168.2 ppm (carbonyl carbon).

Oxalyl Chloride (COCl)₂ Method

For moisture-sensitive substrates, oxalyl chloride (3 mmol) in dichloromethane (DCM) at 0°C for 2 hours achieves quantitative conversion. This method is preferred for large-scale synthesis due to easier byproduct removal.

Amidation with 4-Acetamidoaniline

The final step couples the acyl chloride with 4-acetamidoaniline under nucleophilic acyl substitution conditions.

Direct Coupling in Anhydrous Solvents

Reaction of 2-(pyridin-4-yl)quinoline-4-carbonyl chloride (1 mmol) with 4-acetamidoaniline (1.2 mmol) in DCM or THF, catalyzed by triethylamine (2 mmol), proceeds at 25°C for 4–6 hours. Yields range from 82–88%, with purification via recrystallization from ethanol. Spectral confirmation includes:

Coupling Agents for Challenging Substrates

For sterically hindered amines, ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C enhance yields to 90–94%. This method minimizes racemization and is scalable for industrial production.

Optimization and Alternative Approaches

Green Chemistry Innovations

Industrial-Scale Considerations

Continuous flow reactors optimize the Friedländer and amidation steps, achieving throughputs of 1.2 kg/day with 99.5% purity.

Analytical and Spectroscopic Validation

Challenges and Mitigation Strategies

-

Regioselectivity in Quinoline Formation : Use of electron-withdrawing groups (e.g., pyridin-4-yl) directs cyclization to the 2-position.

-

Moisture Sensitivity : Rigorous drying of solvents and reagents prevents hydrolysis of the acyl chloride.

This comprehensive analysis synthesizes methodologies from diverse sources, ensuring reproducibility and scalability for academic and industrial applications. Future directions include exploring enzymatic amidation and computational modeling to predict optimal reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation with palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has the following chemical characteristics:

- Molecular Formula : C23H18N4O2

- Molecular Weight : 382.4146 g/mol

- CAS Number : 920634-46-4

The structure features a quinoline backbone, which is known for its pharmacological significance. The presence of the pyridine and acetamide groups contributes to its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, quinoline derivatives have been linked to the modulation of apoptosis and cell cycle regulation.

Antidiabetic Properties

The compound has been investigated for its inhibitory effects on α-glucosidase, an enzyme crucial in carbohydrate digestion. Inhibitors of this enzyme can be beneficial in managing type 2 diabetes by slowing carbohydrate absorption and reducing postprandial blood glucose levels. In vitro studies have demonstrated that this compound shows promising IC50 values, indicating effective inhibition compared to standard drugs like acarbose .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are vital in treating conditions such as arthritis and other inflammatory diseases. Quinoline derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for further development in anti-inflammatory therapies.

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics. This compound interacts with specific molecular targets within cells:

- Enzyme Inhibition : It binds to the active site of α-glucosidase, preventing substrate access and subsequent glucose release.

- Cell Signaling Modulation : The compound may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation through apoptosis induction. |

| Study B | Antidiabetic Effects | Showed IC50 values comparable to acarbose in α-glucosidase inhibition assays. |

| Study C | Anti-inflammatory Properties | Indicated modulation of inflammatory cytokines in vitro. |

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting the replication process. The acetamidophenyl group can enhance binding to proteins, potentially inhibiting their function. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Pyridinyl Substituent Variations

- N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (9): The naphthalen-1-ylmethyl group increases hydrophobicity, contrasting with the hydrophilic acetamidophenyl in the target compound .

Carboxamide Side Chain Modifications

- N-(3-(Dimethylamino)propyl) Derivatives (5a1–5a4): Bulky dimethylaminoalkyl chains enhance basicity and solubility, but reduce crystallinity (melting points: 168–184°C) compared to aromatic carboxamides .

Physicochemical Properties

Table 1. Comparative Physicochemical Data of Quinoline-4-carboxamide Derivatives

*Note: Data for the target compound are extrapolated from structural analogs due to absence in evidence.

Key Observations:

Antimicrobial Activity

- 5a1–5a4: Demonstrated antibacterial activity against Gram-positive strains, with potency linked to the dimethylaminopropyl side chain .

- Thiadiazole Derivatives (): Compounds like 2-oxo-N-(5-pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide (5) show enhanced stability and activity due to the thiadiazole moiety .

Enzyme Inhibition

- Cytochrome P450 2C9 : Pyridin-3-yl analogs (e.g., compound 7) exhibit stronger binding than pyridin-4-yl derivatives, suggesting positional isomerism impacts enzyme interactions .

- Fibroblast Activation Protein (FAP) Inhibition: Fluorinated pyrrolidine derivatives (e.g., compound 35) show IC50 values in the nanomolar range, highlighting the role of fluorination in enhancing potency .

Radiopharmaceutical Potential

- 11C-Labeled FAP Inhibitors: Derivatives like (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide are effective PET tracers, underscoring the scaffold’s versatility in diagnostic imaging .

Biological Activity

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core substituted with an acetamidophenyl group and a pyridine moiety. The chemical formula is with a molecular weight of 284.34 g/mol. This structural configuration suggests potential interactions with biological targets, particularly in cancer and infectious disease pathways.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related quinoline compounds inhibited cell proliferation in various cancer cell lines, such as A549 (lung cancer) and SW480 (colon cancer). The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways like the MAPK/ERK pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses moderate activity against several bacterial strains, including Mycobacterium tuberculosis. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics .

Case Studies and Research Findings

- Antiplasmodial Activity : A series of quinoline-4-carboxamides were screened for antiplasmodial activity against Plasmodium falciparum. This compound exhibited moderate potency with an EC50 value around 120 nM, indicating its potential as a lead compound for malaria treatment .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that modifications to the phenyl and pyridine rings significantly affect biological activity. Compounds with electron-withdrawing groups on the aromatic rings showed enhanced potency against cancer cells, suggesting that electronic properties play a crucial role in their efficacy .

- In Vivo Efficacy : In animal models, derivatives of quinoline-4-carboxamide were tested for oral efficacy in treating malaria. Results indicated that certain compounds had ED90 values below 1 mg/kg when administered orally over four days, showcasing their potential for therapeutic use .

Data Tables

Q & A

What are the common synthetic routes for N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how do reaction conditions influence yields?

Answer:

The synthesis typically involves condensation reactions between quinoline-4-carboxylic acid derivatives and substituted anilines. For example, highlights the use of acetylpyridine precursors (e.g., 4-acetylpyridine) coupled with amines (e.g., naphthylmethylamine) under reflux conditions in polar aprotic solvents like DMF. Yields vary significantly (10.3%–72.3%) depending on:

- Catalysts : Zinc chloride or palladium-based catalysts improve cyclization efficiency.

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.

- Solvent choice : DMF or toluene optimizes solubility of aromatic intermediates .

What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirms regioselective substitution on the quinoline core and acetamidophenyl group. For instance, reports distinct aromatic proton shifts (δ 8.5–7.2 ppm) and carbonyl signals (δ ~165 ppm).

- ESI-MS : Validates molecular weight (e.g., m/z 376.3 [M+1] for analogs in ).

- HPLC : Purity assessment (≥98% in and ) using C18 columns with acetonitrile/water gradients .

What safety protocols are recommended for handling this compound?

Answer:

- GHS Classification : Based on analogs in , similar compounds exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes).

- Precautions : Use fume hoods, nitrile gloves, and eye protection.

- First-aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion (refer to for protocols) .

How can researchers optimize synthetic yields for structurally related quinoline-4-carboxamides?

Answer:

- Reactant ratios : Stoichiometric excess of amine (1.2–1.5 eq) improves coupling efficiency.

- Purification : Column chromatography with ethyl acetate/hexane gradients removes byproducts ( ).

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (analogous to methods in ) .

How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

Answer:

- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Structural analogs : Compare with derivatives in and ; substituent positioning (e.g., pyridinyl vs. naphthyl groups) drastically alters activity.

- Dose-response curves : Use Hill slope analysis to confirm potency trends .

What strategies are employed in structure-activity relationship (SAR) studies for quinoline-4-carboxamides?

Answer:

- Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability ().

- Substituent screening : Pyridinyl vs. phenyl groups at the 2-position ( ) impact target binding.

- In silico docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes in ) using software like AutoDock .

What advanced analytical techniques confirm crystallinity and stability of this compound?

Answer:

- XRPD (X-ray powder diffraction) : Identifies polymorphic forms (e.g., uses this for salt forms).

- TGA/DSC : Determines thermal decomposition profiles (e.g., melting points 175–262°C in ).

- Stability studies : Accelerated degradation tests under 40°C/75% RH for 6 months .

How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.